

# physical and chemical properties of (S,S)-Methyl-DUPHOS

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## Compound of Interest

Compound Name: (S,S)-Methyl-DUPHOS

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## (S,S)-Methyl-DUPHOS: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **(S,S)-Methyl-DUPHOS**, a chiral phosphine ligand widely utilized in asymmetric catalysis. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for its application, and visualizations of key chemical workflows.

## Core Properties of (S,S)-Methyl-DUPHOS

**(S,S)-Methyl-DUPHOS**, with the full chemical name 1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene, is a C<sub>2</sub>-symmetric bisphosphine ligand. Its chirality is derived from the stereogenic centers in the phospholane rings, which create a chiral environment around a coordinated metal center, enabling high enantioselectivity in catalytic reactions.

## Physical and Chemical Data

The key physical and chemical properties of **(S,S)-Methyl-DUPHOS** are summarized in the table below for easy reference. This data is crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>28</sub> P <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	306.36 g/mol	<a href="#">[1]</a>
CAS Number	136735-95-0	<a href="#">[1]</a>
Appearance	White to off-white solid	<a href="#">[2]</a>
Melting Point	67-76 °C	<a href="#">[2]</a>
IUPAC Name	(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane	<a href="#">[1]</a>
InChI Key	AJNZWRKTWQLAJK-VGWMRTNUSA-N	<a href="#">[1]</a>

## Solubility and Stability

**(S,S)-Methyl-DUPHOS** is an air-sensitive solid and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine groups. It is generally soluble in common anhydrous organic solvents such as tetrahydrofuran (THF), methanol, toluene, and dichloromethane. Quantitative solubility data is not readily available in public literature; however, its solubility is sufficient for its common applications in homogeneous catalysis.

## Experimental Protocols

Detailed experimental protocols are essential for the successful application of **(S,S)-Methyl-DUPHOS** in a laboratory setting. The following sections provide methodologies for its synthesis (general strategy), purification, and a representative application in asymmetric hydrogenation.

## Synthesis of (S,S)-Methyl-DUPHOS

A detailed, step-by-step experimental protocol for the synthesis of **(S,S)-Methyl-DUPHOS** is not readily available in the public domain. The synthesis of chiral phosphine ligands like

DuPhos is a complex multi-step process that is often proprietary. However, the general synthetic strategy involves the following key transformations:

- Preparation of a Chiral Diol: The synthesis typically starts from a readily available chiral starting material, which is converted into a chiral 1,4-diol.
- Conversion to a Cyclic Sulfate: The diol is then reacted to form a cyclic sulfate, which serves as a key intermediate.
- Ring-Opening and Phosphine Introduction: The cyclic sulfate is subjected to a nucleophilic ring-opening reaction with a phosphine source, such as lithium phosphide, followed by reaction with a second equivalent to form the bisphosphine ligand.

The purification of chiral phosphines often involves techniques like column chromatography on silica gel under an inert atmosphere or recrystallization from appropriate solvents.[\[3\]](#)[\[4\]](#)

## Purification by Recrystallization

For the purification of solid organic compounds like **(S,S)-Methyl-DUPHOS**, recrystallization is a common and effective technique.[\[2\]](#)[\[4\]](#)[\[5\]](#)

General Protocol:

- Solvent Selection: Choose a solvent or solvent system in which **(S,S)-Methyl-DUPHOS** is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for phosphine ligands include mixtures of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes or pentane).
- Dissolution: In a flask equipped with a condenser and under an inert atmosphere, dissolve the crude **(S,S)-Methyl-DUPHOS** in the minimum amount of the hot solvent.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote further crystallization.

- Isolation: Collect the purified crystals by filtration, for instance, using a Schlenk filter under an inert atmosphere.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Drying: Dry the crystals under high vacuum to remove all traces of solvent.

## Asymmetric Hydrogenation of an Enamide

**(S,S)-Methyl-DUPHOS** is renowned for its effectiveness as a ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral enamides to produce chiral amines. The following is a representative protocol for the hydrogenation of an N-acetyl  $\alpha$ -arylenamide.

### Materials:

- $[\text{Rh}(\text{COD})_2]\text{BF}_4$  (Rhodium(1,5-cyclooctadiene) tetrafluoroborate)
- **(S,S)-Methyl-DUPHOS**
- Substrate: N-(1-phenylvinyl)acetamide
- Anhydrous, degassed methanol
- High-pressure hydrogenation vessel (autoclave)
- Hydrogen gas (high purity)

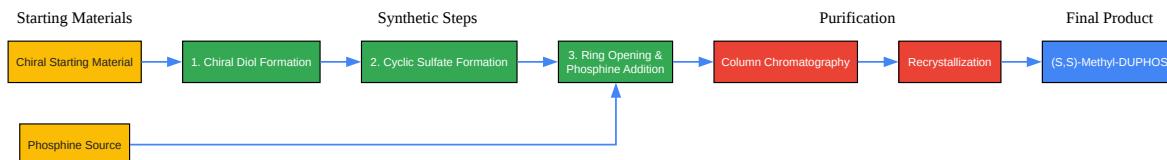
### Procedure:

- Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with  $[\text{Rh}(\text{COD})_2]\text{BF}_4$  (1.0 mol%) and **(S,S)-Methyl-DUPHOS** (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
- Reaction Setup: In a separate flask, the substrate, N-(1-phenylvinyl)acetamide (100 mol%), is dissolved in anhydrous, degassed methanol.

- Hydrogenation: The substrate solution is transferred to the hydrogenation vessel. The pre-formed catalyst solution is then added to the vessel via cannula. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 3 atm).
- Reaction: The reaction mixture is stirred vigorously at room temperature for the specified time (typically 12-24 hours), or until the reaction is complete as monitored by techniques like TLC or GC.
- Work-up: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure.
- Purification and Analysis: The crude product is purified by column chromatography on silica gel to yield the chiral amine product. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

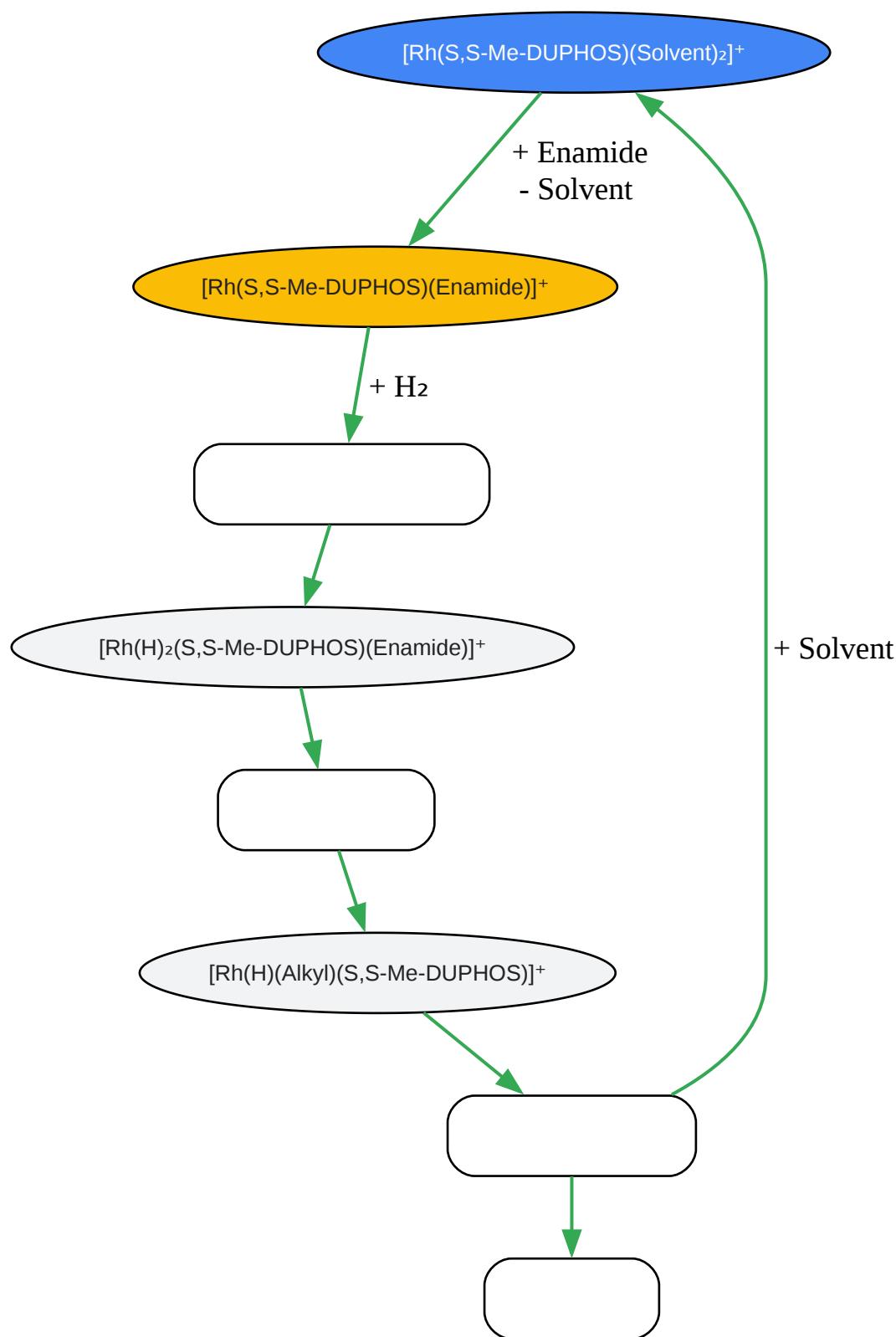
## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to **(S,S)-Methyl-DUPHOS**.



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General Synthetic Workflow for **(S,S)-Methyl-DUPHOS**.



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Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [Organic Syntheses Procedure](https://www.orgsyn.org) [orgsyn.org]
- 4. [mt.com](https://www.mt.com) [mt.com]
- 5. [files.blogs.baruch.cuny.edu](https://files.blogs.baruch.cuny.edu) [files.blogs.baruch.cuny.edu]
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